Ethyl 3-[(cyclopropylmethyl)amino]propanoate
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Overview
Description
Ethyl 3-[(cyclopropylmethyl)amino]propanoate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is an ester derivative of β-alanine, where the amino group is substituted with a cyclopropylmethyl group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(cyclopropylmethyl)amino]propanoate typically involves the esterification of β-alanine with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: β-alanine is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the formation of the ester.
Substitution: The resulting ethyl β-alaninate is then subjected to nucleophilic substitution with cyclopropylmethylamine. This step involves the use of a base such as sodium hydroxide to deprotonate the amine, making it a stronger nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of β-alanine and ethanol are reacted in industrial reactors with continuous stirring and heating.
Continuous Substitution: The ester is continuously fed into a reactor containing cyclopropylmethylamine and a base, ensuring efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(cyclopropylmethyl)amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(cyclopropylmethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(cyclopropylmethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-[(cyclopropylmethyl)amino]propanoate can be compared with other similar compounds such as:
Ethyl 3-aminopropanoate: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Cyclopropylmethylamine: The parent amine used in the synthesis of this compound, with distinct properties and uses.
This compound stands out due to its unique combination of the cyclopropylmethyl group and the ethyl ester, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(cyclopropylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)5-6-10-7-8-3-4-8/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXBBGJVOZLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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